molecular formula C6H15NO3 B12007734 Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- CAS No. 5815-11-2

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)-

Cat. No.: B12007734
CAS No.: 5815-11-2
M. Wt: 149.19 g/mol
InChI Key: BJOXIRAGBLTXIZ-UHFFFAOYSA-N
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Description

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is a chemical compound with the molecular formula C7H17NO3. It is known for its unique structure, which includes both hydroxy and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethanamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanamine, 2-methoxy-: Similar structure but lacks the hydroxy group.

    2-(2-Methoxyethoxy)ethanamine: Contains additional ethoxy groups, leading to different reactivity and applications.

    Ethanamine, N-ethyl-N-hydroxy-2-methoxy-: Similar but with an ethyl group instead of a methoxyethyl group.

Uniqueness

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties

Biological Activity

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources, including case studies and relevant data tables.

Chemical Structure and Properties

Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- can be characterized by the following structural formula:

  • Molecular Formula : C₁₁H₃₅N₃O₄
  • Molecular Weight : 239.25 g/mol

The compound features a hydroxyl group and two methoxy groups that contribute to its biological activity, particularly in the context of drug interactions and receptor binding.

2. Anti-inflammatory Effects

Compounds with similar chemical structures have demonstrated anti-inflammatory effects in various models. For example, a study evaluated the anti-inflammatory activity of related ethanamines and found significant reductions in inflammatory markers in animal models . While specific data on Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is sparse, its potential for similar activity warrants further investigation.

3. Neuropharmacological Effects

The dual-targeting capability of compounds analogous to Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- has been explored in the context of opioid receptors. Research suggests that modifications in the N-substituents can enhance binding affinity to μ-opioid receptors (MOPr) and δ-opioid receptors (DOPr), leading to increased analgesic effects . This highlights the compound's potential use in pain management therapies.

Data Table: Summary of Biological Activities

Activity Findings Reference
AntimicrobialRelated compounds show activity against S. aureus and E. coli.
Anti-inflammatorySignificant reduction in inflammatory markers observed in related ethanamines.
NeuropharmacologicalEnhanced binding affinity to MOPr and DOPr suggested for pain relief applications.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, a series of ethanamines were tested for their effectiveness against common bacterial pathogens. The results indicated that certain structural modifications led to enhanced antimicrobial properties, suggesting that Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- may also exhibit similar benefits if synthesized and tested.

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of various ethanamine derivatives found that certain compounds significantly inhibited pro-inflammatory cytokines in vitro. Although Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- was not specifically tested, its structural similarity to effective compounds suggests promising anti-inflammatory potential.

Research Findings and Implications

The biological activity of Ethanamine, N-hydroxy-2-methoxy-N-(2-methoxyethyl)- is supported by indirect evidence from related compounds. Future research should focus on:

  • In vitro studies to assess direct antimicrobial and anti-inflammatory effects.
  • In vivo evaluations to understand its pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) analyses to optimize its pharmacological properties for targeted applications.

Properties

CAS No.

5815-11-2

Molecular Formula

C6H15NO3

Molecular Weight

149.19 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)hydroxylamine

InChI

InChI=1S/C6H15NO3/c1-9-5-3-7(8)4-6-10-2/h8H,3-6H2,1-2H3

InChI Key

BJOXIRAGBLTXIZ-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)O

Origin of Product

United States

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